molecular formula C15H13FN2S B1387510 1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine CAS No. 1170431-66-9

1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1387510
CAS No.: 1170431-66-9
M. Wt: 272.3 g/mol
InChI Key: WRGMCQNPPCUYDN-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine is a synthetic organic compound that belongs to the class of pyrrolopyridines This compound is characterized by the presence of a fluorobenzyl group and a methylthio group attached to the pyrrolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine typically involves multi-step organic reactions. One common approach is to start with the pyrrolopyridine core and introduce the fluorobenzyl and methylthio groups through nucleophilic substitution reactions. The reaction conditions often involve the use of polar aprotic solvents, such as dimethylformamide or dimethyl sulfoxide, and bases like potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The fluorobenzyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, potassium carbonate, sodium hydride

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Benzyl derivatives

    Substitution: Amino or thiol-substituted benzyl derivatives

Scientific Research Applications

Overview

1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine is a synthetic organic compound belonging to the pyrrolopyridine class. It features a fluorobenzyl group and a methylthio group attached to its core structure. This compound has garnered attention for its potential applications in various scientific fields, particularly in chemistry, biology, and medicine.

Chemistry

  • Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its unique structure allows for modifications that can lead to new derivatives with varied properties and activities.

Biological Research

  • Enzyme Inhibition : Studies have indicated that this compound may exhibit enzyme inhibition properties. The specific interactions with enzymes can be explored to understand its mechanism of action and potential therapeutic effects.
  • Receptor Binding Studies : The compound is also investigated for its ability to bind to specific biological receptors, which could lead to insights into its role in cellular signaling pathways.

Medicinal Chemistry

  • Therapeutic Properties : There is ongoing research into the anti-inflammatory and anticancer activities of this compound. Preliminary studies suggest that it may modulate biological pathways involved in inflammation and tumor growth.
  • Drug Development : Given its promising biological activities, this compound is being evaluated as a potential lead compound for drug development targeting various diseases.

Industrial Applications

  • Material Science : The compound's unique chemical properties make it suitable for developing new materials or specialty chemicals. Its application in polymer science or as an additive in chemical formulations is an area of interest.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzyl and methylthio groups can influence the compound’s binding affinity and selectivity for these targets, affecting downstream signaling pathways and cellular responses.

Comparison with Similar Compounds

1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine can be compared with other pyrrolopyridine derivatives, such as:

    1-(4-Chlorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-Methylbenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine: Similar structure but with a methyl group instead of fluorine.

    1-(4-Fluorobenzyl)-4-(ethylthio)-1H-pyrrolo[3,2-c]pyridine: Similar structure but with an ethylthio group instead of methylthio.

Biological Activity

1-(4-Fluorobenzyl)-4-(methylthio)-1H-pyrrolo[3,2-c]pyridine is a synthetic organic compound categorized under pyrrolopyridines. Its structure features a fluorobenzyl group and a methylthio group attached to a pyrrolopyridine core, which is significant in various biological applications. The compound's IUPAC name is 1-[(4-fluorophenyl)methyl]-4-methylsulfanylpyrrolo[3,2-c]pyridine, and its molecular formula is C15H13FN2S with a molecular weight of 272.35 g/mol .

PropertyValue
IUPAC Name1-[(4-fluorophenyl)methyl]-4-methylsulfanylpyrrolo[3,2-c]pyridine
Molecular FormulaC15H13FN2S
Molecular Weight272.35 g/mol
CAS Registry Number1170431-66-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluorobenzyl and methylthio groups enhances its binding affinity and selectivity for these targets, which can lead to modulation of various signaling pathways within cells .

Pharmacological Properties

Research indicates that derivatives of pyrrolopyridine, including this compound, exhibit a broad spectrum of pharmacological properties:

  • Analgesic Activity : Compounds in this class have been investigated for their potential as pain relievers.
  • Antitumor Activity : Some studies suggest efficacy against various cancer cell lines.
  • Antiviral and Antimycobacterial Activities : There is evidence supporting the use of these compounds in treating viral infections and tuberculosis .

Structure-Activity Relationships (SAR)

The structure-activity relationship (SAR) studies highlight the importance of specific functional groups in determining the biological activity of pyrrolopyridine derivatives. For instance, the methylthio group plays a crucial role in enhancing pharmacological effects compared to other substituents .

Case Study 1: Antitumor Activity

In a study evaluating the antitumor potential of various pyrrolopyridine derivatives, this compound was tested against several cancer cell lines. The results indicated that this compound exhibited significant cytotoxic effects, particularly against human lung carcinoma cells (A549) .

Case Study 2: Analgesic Efficacy

Another investigation focused on the analgesic properties of similar compounds revealed that modifications in the molecular structure could enhance pain relief efficacy. The presence of the fluorobenzyl group was found to be beneficial in increasing the potency of analgesic action .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-4-methylsulfanylpyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2S/c1-19-15-13-7-9-18(14(13)6-8-17-15)10-11-2-4-12(16)5-3-11/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGMCQNPPCUYDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC2=C1C=CN2CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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